molecular formula C8H8O3 B14754362 1-(2-Furanyl)butane-2,3-dione

1-(2-Furanyl)butane-2,3-dione

Cat. No.: B14754362
M. Wt: 152.15 g/mol
InChI Key: MEMAJIPWADYTCL-UHFFFAOYSA-N
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Description

1-(2-Furanyl)butane-2,3-dione is a chemical compound with the molecular formula C8H8O3 and a molecular weight of 152.15 g/mol . It is also known by other names such as 1-(2-furyl)-1,3-butanedione and 2-furoylacetone . This compound is characterized by the presence of a furan ring attached to a butane-2,3-dione moiety, making it a unique structure in organic chemistry.

Preparation Methods

Chemical Reactions Analysis

1-(2-Furanyl)butane-2,3-dione undergoes several types of chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidative dehydrogenation to form butane-2,3-dione . This reaction is thermodynamically preferred and occurs in the presence of air, with oxygen acting as the hydrogen acceptor . The compound can also undergo substitution reactions, where the furan ring can be modified with various substituents to form different derivatives.

Scientific Research Applications

1-(2-Furanyl)butane-2,3-dione has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a standard in analytical chemistry . In biology, it has been studied for its potential cytotoxic activity against human cultured tumor and normal cells . In the field of medicine, it is being explored for its potential therapeutic applications due to its unique chemical structure. Additionally, it has industrial applications in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of 1-(2-Furanyl)butane-2,3-dione involves its interaction with molecular targets and pathways in biological systems. The compound exerts its effects through the oxidative dehydrogenation process, where it undergoes de-protonation of the secondary carbon atom followed by the de-protonation of the hydroxyl group . This leads to the formation of butane-2,3-dione, which can further interact with various cellular components and pathways.

Comparison with Similar Compounds

1-(2-Furanyl)butane-2,3-dione can be compared with similar compounds such as 4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione and diacetyl (butane-2,3-dione) . While 4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione has a trifluoromethyl group attached to the furan ring, diacetyl lacks the furan ring and consists of two carbonyl groups attached to a butane backbone . The presence of the furan ring in this compound makes it unique and imparts distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable reagent in organic synthesis, analytical chemistry, and potential therapeutic research. The compound’s ability to undergo various chemical reactions and its interaction with biological pathways highlight its importance in both academic and industrial settings.

Properties

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

1-(furan-2-yl)butane-2,3-dione

InChI

InChI=1S/C8H8O3/c1-6(9)8(10)5-7-3-2-4-11-7/h2-4H,5H2,1H3

InChI Key

MEMAJIPWADYTCL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)CC1=CC=CO1

Origin of Product

United States

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